Product packaging for Ficulinic acid A(Cat. No.:CAS No. 102791-30-0)

Ficulinic acid A

Cat. No.: B022670
CAS No.: 102791-30-0
M. Wt: 408.7 g/mol
InChI Key: MZFOIBHOHIMICN-RELWKKBWSA-N
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Description

Ficulinic Acid A is a novel straight-chain acid and a member of the polyketide class of natural products. It was first isolated together with its analogue Ficulinic Acid B from the marine sponge Ficulina ficus . Initial biological evaluation has demonstrated that this compound possesses cytotoxic activity. In vitro studies reported that it inhibits the growth of mouse lymphocytic leukemia cells (L1210), establishing its value as a compound of interest in cancer research . As a marine polyketide, this compound contributes to the structural diversity of this important class of secondary metabolites. Its investigation can provide valuable insights into the biosynthetic capabilities of marine organisms and expand the library of known chemical scaffolds. This makes it a significant compound for natural product research, pharmacological screening, and drug discovery programs seeking novel lead structures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H48O3 B022670 Ficulinic acid A CAS No. 102791-30-0

Properties

CAS No.

102791-30-0

Molecular Formula

C26H48O3

Molecular Weight

408.7 g/mol

IUPAC Name

(E)-2-heptyl-10-oxononadec-11-enoic acid

InChI

InChI=1S/C26H48O3/c1-3-5-7-9-10-14-18-22-25(27)23-19-15-11-13-17-21-24(26(28)29)20-16-12-8-6-4-2/h18,22,24H,3-17,19-21,23H2,1-2H3,(H,28,29)/b22-18+

InChI Key

MZFOIBHOHIMICN-RELWKKBWSA-N

SMILES

CCCCCCCC=CC(=O)CCCCCCCC(CCCCCCC)C(=O)O

Isomeric SMILES

CCCCCCC/C=C/C(=O)CCCCCCCC(CCCCCCC)C(=O)O

Canonical SMILES

CCCCCCCC=CC(=O)CCCCCCCC(CCCCCCC)C(=O)O

Synonyms

ficulinic acid A

Origin of Product

United States

Natural Occurrence, Isolation, and Dereplication Methodologies

Discovery and Original Source Organism: Ficulina ficus (Marine Sponge)

Ficulinic acid A was discovered as a novel cytotoxic straight-chain acid tandfonline.comtandfonline.com. Its original source organism is the marine sponge Ficulina ficus tandfonline.comalmanaqueacoriano.comnih.gov. Ficulina ficus, also known by its synonym Suberites ficus, is described as an orange sponge that can be massive or lobate, sometimes cylindrical, with conspicuous large oscules and a velvety smooth appearance. It is distributed along the North East Atlantic coast, often found in areas with tidal currents nih.gov. The discovery of this compound from this marine invertebrate highlights marine sponges as prolific sources of diverse bioactive metabolites nih.govvdoc.pubmdpi.com.

Advanced Isolation Techniques for this compound from Biological Matrices

Following extraction, chromatographic techniques are crucial for separating this compound from other co-extracted compounds based on differences in their physicochemical properties.

High-resolution liquid chromatography (HPLC), including Ultra-High Performance Liquid Chromatography (UHPLC), is a widely used technique in natural product dereplication and purification due to its high separation efficiency, sensitivity, and compatibility with various detectors like UV-Vis, DAD, ELSD, and Mass Spectrometry (MS) nih.govmdpi.com. LC-MS, particularly LC-HRMS, is a standard method for analyzing complex mixtures and identifying compounds based on their mass-to-charge ratio and fragmentation patterns nih.govmdpi.comfda.govchromatographyonline.comnih.gov. Reversed-phase chromatography, often using C18 columns and gradient elution with mobile phases like acidified water and methanol (B129727) or acetonitrile (B52724), is a common approach in HPLC for separating compounds of varying polarities mdpi.comfda.gov.

Size exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their size as they pass through a porous stationary phase cytivalifesciences.comshimadzu.com.tw. Larger molecules elute first as they cannot enter the pores, while smaller molecules penetrate the pores and have a longer path through the column, eluting later shimadzu.com.tw. SEC is a mild technique that does not involve binding to the stationary phase, making it suitable for separating molecules without denaturation cytivalifesciences.com. It is often used for desalting or separating molecules of significantly different sizes, such as removing small molecules from larger biomolecules cytivalifesciences.com.

Ion exchange chromatography (IEC) separates ions and ionizable molecules based on their electrostatic interactions with a charged stationary phase gsconlinepress.comwikipedia.org. The stationary phase contains fixed charged groups, and separation is achieved by the reversible exchange of ions between the mobile phase and the stationary phase phenomenex.com. IEC is effective for purifying charged molecules like proteins, peptides, and nucleic acids, and can be operated in cation exchange (for positively charged molecules) or anion exchange (for negatively charged molecules) modes depending on the pH and the molecule's isoelectric point wikipedia.orglcms.cz.

Counter-current chromatography (CCC) is a liquid-liquid chromatography technique that does not use a solid support. Separation is based on the differential partitioning of compounds between two immiscible liquid phases wikipedia.orgresearchgate.net. One liquid phase acts as the stationary phase, held in place by centrifugal force, while the other is the mobile phase pumped through the system wikipedia.org. CCC offers advantages such as no irreversible adsorption of samples, high sample recovery, and the ability to handle relatively large sample sizes researchgate.netnih.gov. It is a powerful tool for the preparative separation of bioactive compounds from natural products, utilizing various two-phase solvent systems selected based on the polarity range of the compounds to be separated nih.govmdpi.comsbq.org.br.

Dereplication methodologies are employed during the isolation process to rapidly identify known compounds and focus efforts on novel structures nih.govresearchgate.net. These methods often involve coupling chromatography (like LC or GC) with spectroscopic techniques (like MS or NMR) and comparing the obtained data with databases nih.govresearchgate.netfrontiersin.org. This allows for the quick screening and identification of known natural products within complex extracts nih.govresearchgate.net.

Size Exclusion and Ion Exchange Chromatography Principles

Modern Dereplication Strategies for Expedited Identification

In the field of natural product research, dereplication is a crucial process aimed at quickly identifying known compounds within crude extracts or fractions. researchgate.netresearchgate.netnih.gov This prevents the redundant re-isolation and characterization of already known substances, allowing researchers to focus resources on the discovery of novel molecules. researchgate.netresearchgate.net Modern dereplication strategies leverage advanced analytical techniques and computational tools to achieve rapid identification. researchgate.netresearchgate.netnih.gov

Key to modern dereplication are hyphenated analytical techniques that combine separation methods with spectroscopic detection. Liquid chromatography-mass spectrometry (LC-MS) and its variations, such as LC-MS-MS, are widely used due to their ability to separate complex mixtures and provide molecular weight and fragmentation information. researchgate.netnih.gov High-resolution tandem mass spectrometry (HR-MS/MS) is particularly valuable as it can provide accurate mass measurements and characteristic fragmentation patterns that aid in structural annotation and comparison against databases. nih.gov While nuclear magnetic resonance (NMR) spectroscopy is essential for complete structural elucidation, LC-NMR allows for the acquisition of NMR data directly from chromatographic peaks, providing structural information more rapidly for dereplication purposes, although it generally has lower sensitivity compared to LC-MS. nih.gov

Dereplication workflows often involve analyzing extracts using techniques like LC-MS and then searching the acquired spectroscopic data (e.g., mass spectra, UV data) against comprehensive databases of known natural products. researchgate.netresearchgate.netnih.gov Computational platforms and software play a vital role in processing the large datasets generated by these analytical techniques and facilitating database matching. nih.govdergipark.org.tr Databases such as PubChem, Dictionary of Natural Products (DNP), and others containing spectral and structural information are integral to this process. nih.govdergipark.org.tr By comparing the analytical data of a compound in an extract to the data of known compounds in databases, researchers can quickly determine if the compound is already known. researchgate.netresearchgate.netnih.gov

Biosynthetic Investigations of Ficulinic Acid a

Proposed Polyketide Biosynthetic Pathway for Ficulinic Acid A

Based on the structure of this compound, which features a long carbon chain with a ketone group and a double bond, it is plausible to propose a biosynthetic pathway involving polyketide synthesis. Polyketides are a large and diverse group of natural products synthesized by polyketide synthases (PKSs). These enzymes catalyze the iterative condensation of small carboxylic acid extender units, such as malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA, onto a starter unit, typically an acetyl-CoA or a short-chain fatty acyl-CoA. The growing polyketide chain undergoes various modifications, including reduction of β-keto groups, dehydration, and reduction of resulting double bonds, before chain termination and release of the product.

Given the branched nature of this compound, its biosynthesis might involve the incorporation of branched-chain starter units or extender units derived from branched-chain amino acids like valine, leucine, or isoleucine. The presence of a ketone group suggests incomplete reduction of a β-keto intermediate during the polyketide chain elongation. The double bond could arise from a dehydration step that is not followed by a reduction. Without direct experimental evidence, the precise sequence of these events and the specific starter and extender units remain speculative for this compound.

Enzymatic Mechanisms Involved in this compound Biogenesis

The biosynthesis of compounds like this compound would involve a suite of enzymes characteristic of fatty acid and polyketide synthesis, along with potential tailoring enzymes responsible for specific modifications.

Initial Fatty Acid Precursor Elongation

Fatty acid biosynthesis typically initiates with the condensation of acetyl-CoA and malonyl-CoA, catalyzed by enzymes like β-ketoacyl-ACP synthase III (FabH) in bacteria wikipedia.org. Subsequent elongation cycles involve a series of reactions: condensation, reduction of the β-keto group, dehydration, and reduction of the enoyl group, carried out by a complex of enzymes or a multi-functional enzyme like fatty acid synthase (FAS) wikipedia.orgaocs.org. For branched-chain fatty acids, the initial step often utilizes branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids wikipedia.orgfrontiersin.orgplos.org. Enzymes involved in branched-chain amino acid catabolism, such as branched-chain amino acid transaminase and branched-chain α-keto acid dehydrogenase complex, produce these primers wikipedia.orgfrontiersin.orgplos.org. The incorporation of these branched primers by enzymes like FabH can initiate the synthesis of a branched carbon chain frontiersin.org.

In the context of this compound, an initial elongation process likely establishes the basic carbon backbone, potentially utilizing a branched-chain starter unit.

Post-Polyketide Synthase Modification Steps

Following the core polyketide or fatty acid chain elongation by a synthase, additional enzymatic steps are often required to generate the final complex structure of a natural product. These post-synthase modifications can include hydroxylations, oxidations, reductions, methylations, glycosylations, and the formation of cyclic structures.

For this compound, the presence of a ketone group suggests that a β-ketoacyl intermediate was not fully reduced by a ketoreductase and potentially an enoyl reductase during the biosynthetic process. The double bond indicates a dehydration step occurred, but the resulting enoyl was not subsequently reduced. Specific enzymes like hydroxylases, desaturases, or other modifying enzymes could be responsible for introducing or maintaining these functional groups at specific positions on the carbon chain. The precise nature and order of these post-synthase modifications for this compound would need to be determined through dedicated biochemical studies.

Genetic Studies of Biosynthetic Gene Clusters (if applicable)

In many organisms, genes encoding the enzymes involved in the biosynthesis of a secondary metabolite are clustered together in the genome, forming a biosynthetic gene cluster (BGC) nih.govnih.govplos.org. These clusters often include genes for backbone synthesis enzymes (like PKSs or NRPSs), tailoring enzymes, transport proteins, and regulatory elements nih.govplos.org. Identifying and studying these BGCs can provide significant insights into the biosynthetic pathway of a compound.

While the search results discuss the general concept of BGCs and their identification in various organisms, including bacteria and fungi nih.govnih.govplos.orgfrontiersin.orgresearchgate.netmdpi.com, specific genetic studies identifying a BGC for this compound were not found. The absence of such findings in the readily available literature might indicate that these studies have not yet been published or that the producing organism and its genome have not been extensively studied for secondary metabolite production. Genetic investigations, such as genome sequencing, bioinformatics analysis to identify potential BGCs, gene knockout studies, and heterologous expression, would be necessary to confirm the genetic basis of this compound biosynthesis.

In Silico Pathway Prediction and Annotation

Computational tools and databases play an increasingly important role in predicting and annotating biosynthetic pathways based on genomic data mdpi.comnih.govnih.govbiorxiv.orgmdpi.com. Software like antiSMASH and PRISM can analyze genome sequences to identify potential BGCs by searching for characteristic enzymes and domains involved in natural product biosynthesis mdpi.comnih.govmdpi.com. These tools can predict the type of compound likely produced by a cluster (e.g., polyketide, non-ribosomal peptide) and provide insights into the potential structure based on the identified enzymatic machinery nih.govnih.gov.

Applying such in silico methods to the genome of the organism producing this compound could potentially identify candidate BGCs and offer predictions about the biosynthetic steps involved. However, the accuracy of these predictions depends on the availability of genomic data for the producing organism and the comprehensiveness of the algorithms and databases used by the software nih.gov. As no specific in silico studies on this compound were found, this remains a potential avenue for future research.

Comparative Biosynthesis with Related Straight-Chain Acids

Comparing the likely biosynthesis of this compound with that of related straight-chain and other branched-chain fatty acids can provide valuable context. Straight-chain fatty acids are synthesized through iterative elongation of acetyl-CoA with malonyl-CoA units wikipedia.orgaocs.org. Branched-chain fatty acids, such as iso- and anteiso-fatty acids, are synthesized using branched-chain starter units derived from branched-chain amino acids wikipedia.orgfrontiersin.orgplos.orgresearchgate.net. The elongation process for branched-chain fatty acids then proceeds similarly to that of straight-chain fatty acids, using malonyl-CoA as the extender unit nih.gov.

This compound, with its specific branching pattern and functional groups (ketone and double bond), likely involves a variation of these fundamental processes. The introduction of the branch is probably linked to the starter unit or an early extender unit derived from branched-chain amino acid metabolism. The presence of the ketone and double bond suggests deviations from the standard saturated fatty acid elongation cycle, possibly involving specific enzymes that modify the β-keto or enoyl intermediates. Comparative biosynthetic studies with compounds possessing similar structural features could help to infer the specific enzymatic steps and genetic machinery involved in this compound biosynthesis.

Synthetic Methodologies for Ficulinic Acid a and Analogs

Strategic Retrosynthetic Analyses of Ficulinic Acid A

Retrosynthetic analysis is a fundamental technique in organic synthesis that involves working backward from the target molecule to identify simpler, readily available starting materials. chemistry.coachchembam.com This process involves theoretically breaking bonds (disconnections) and transforming functional groups (functional group interconversions, FGIs) to simplify the molecular structure. chemistry.coachyoutube.com The goal is to arrive at a retrosynthetic tree showing various possible routes, allowing for comparison and selection of the most viable path based on known reactions and available precursors.

For this compound, a strategic retrosynthetic analysis would consider key structural features, such as its carbon skeleton, functional groups (e.g., carboxylic acid, potential hydroxyl groups, unsaturation), and any stereocenters. Identifying strategic disconnections at bonds that can be formed through reliable chemical reactions is paramount. chemistry.coachchembam.com The retrosynthetic approach often aims to simplify the target molecule into synthons, which are idealized fragments representing reactive species, and then identifying commercially available or easily synthesized synthetic equivalents for these synthons. chembam.com A biomimetic approach, starting from amino acid precursors and coupling them via reactions like Claisen condensation, has been explored in retrosynthesis, aiming to construct the core structure, including the α-pyrone moiety. towson.edu

Total Synthesis Approaches to this compound

Total synthesis involves the complete chemical synthesis of a complex molecule from simpler precursors. sioc-journal.cn For this compound, total synthesis efforts focus on constructing its intricate architecture with control over stereochemistry.

Key Stereoselective Transformations

Controlling stereochemistry is critical in the synthesis of chiral molecules like this compound, as different stereoisomers can have vastly different biological activities. rsc.org Stereoselective transformations are reactions that favor the formation of one stereoisomer over others. chemistrydocs.com Key stereoselective transformations in the synthesis of this compound could involve:

Asymmetric construction of stereocenters: Utilizing chiral reagents, catalysts, or auxiliaries to create new stereocenters with defined configurations. chemistrydocs.comutdallas.edu

Diastereoselective reactions: Reactions where existing stereocenters in a molecule influence the stereochemical outcome of a new bond formation.

Control of alkene geometry: Ensuring the correct cis or trans configuration of any double bonds present in the molecule or introduced during the synthesis.

Examples of stereoselective methods commonly employed in natural product synthesis that could be relevant include asymmetric hydrogenation, asymmetric epoxidation, stereoselective aldol (B89426) reactions, and chiral auxiliary-mediated transformations. rsc.orgchemistrydocs.combeilstein-journals.orgnih.gov

Challenges and Innovations in Total Synthesis

The total synthesis of this compound likely presents several challenges, typical of complex natural products. These can include:

Molecular complexity: The presence of multiple functional groups and stereocenters can lead to issues with chemoselectivity and stereoselectivity.

Sensitive functional groups: Some functional groups in this compound might be sensitive to reaction conditions, requiring careful selection of reagents and protecting group strategies. chemistry.coach

Formation of challenging ring systems: If this compound contains complex cyclic structures, their formation may require specific cyclization strategies.

Optimizing reaction yields: Achieving high yields in each step is crucial for an efficient total synthesis.

Innovations in total synthesis often involve the development of new reaction methodologies, catalysts, and strategies to overcome these challenges. This could include the use of cascade reactions to build complexity in a single step or the application of photochemistry or electrochemistry. 20.210.105

Semi-Synthetic Derivatization of this compound

Semi-synthesis involves using a naturally occurring compound as a starting material and performing chemical transformations to create modified analogs. wikipedia.orgeupati.eu This approach is particularly useful when the natural product is available in reasonable quantities but requires modifications to improve its properties, such as efficacy, stability, or solubility. wikipedia.orgeupati.eu

For this compound, semi-synthetic derivatization could involve modifying existing functional groups (e.g., esterification of the carboxylic acid, acylation or alkylation of hydroxyl groups) or introducing new functionalities. nih.gov This approach allows for the generation of a library of related compounds relatively more easily than total synthesis, facilitating SAR studies. nih.gov

Synthesis of this compound Analogs for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov By synthesizing and testing a series of this compound analogs with systematic modifications, researchers can identify which parts of the molecule are essential for its activity and which modifications can enhance or alter its properties. nih.gov

The synthesis of analogs for SAR studies typically involves targeted modifications based on hypotheses about the pharmacophore (the part of the molecule responsible for biological activity). This could include:

Modifications of the carboxylic acid group: Esterification, amidation, or reduction.

Alterations to the carbon chain: Shortening, lengthening, introducing branching, or varying the degree of unsaturation.

Changes to any cyclic systems: Modifying ring size, introducing heteroatoms, or altering substitution patterns.

Stereochemical variations: Synthesizing diastereomers or enantiomers to assess the impact of three-dimensional structure on activity.

These synthetic efforts provide valuable insights into the structural requirements for the biological effects of this compound and can guide the development of more potent or selective derivatives. nih.gov

Biological Activity and Mechanistic Research

Preclinical In Vitro Mechanistic Studies

Preclinical in vitro studies are fundamental in elucidating the cellular and molecular mechanisms underlying the observed biological activities of compounds like Ficulinic acid A. These studies aim to understand how the compound interacts with biological targets and modulates cellular processes ontosight.ai.

Target Identification and Validation Approaches

Identifying the specific molecular targets of this compound is a critical step in understanding its mechanism of action. Target identification in drug discovery involves pinpointing the biological molecules, such as proteins or nucleic acids, with which a small molecule interacts to exert its effects scribd.comdrughunter.commtoz-biolabs.com. Various approaches are employed for target identification, including affinity-based pull-down assays where a modified small molecule is used to isolate binding proteins from cell lysates drughunter.comnih.gov. Other methods include genetic tools like mutagenesis to observe the effect of altered gene or protein expression on the compound's response nih.gov. MS-based thermal stability profiling is another technique that can reveal target proteins by assessing changes in protein thermal stability upon ligand binding mtoz-biolabs.com. Target validation then confirms that interactions with the identified target produce the desired biological outcome in diseased cells scribd.com. While the specific targets of this compound are not extensively detailed in the provided search results, these general approaches are standard in the field for compounds exhibiting biological activity.

Cellular Pathway Modulation by this compound

The biological activity of this compound suggests its potential to modulate various cellular pathways ontosight.ai. Cellular pathways involve a cascade of interacting proteins that transmit signals within a cell, often initiated by the binding of a ligand to a cell-surface receptor nih.govnih.gov. These pathways regulate diverse cellular processes, including growth, metabolism, and survival cellsignal.commdpi.com. While specific details regarding which cellular pathways are modulated by this compound are not provided in the search results, compounds with cytotoxic activity often interfere with pathways critical for cell proliferation, survival, or apoptosis cellsignal.com. For instance, phosphoinositide signaling pathways are known to regulate cell proliferation, survival, and metabolism and are often dysregulated in diseases like cancer cellsignal.com.

Enzyme Inhibition/Activation Studies

Enzyme inhibition or activation is a common mechanism by which small molecules exert their biological effects interesjournals.org. Enzyme inhibitors are compounds that decrease enzyme activity, while activators increase it interesjournals.org. Studies involving this compound would typically investigate its effects on the activity of various enzymes potentially involved in the cellular pathways it modulates. Different types of enzyme inhibition exist, including competitive, non-competitive, and irreversible inhibition, each characterized by how the inhibitor interacts with the enzyme interesjournals.orgwikipedia.orglibretexts.org. For example, ferulic acid, another carboxylic acid, has been shown to inhibit enzymes like alpha-amylase and alpha-glucosidase through mixed and non-competitive mechanisms, respectively nih.govnih.gov. Although specific enzyme targets and the nature of inhibition or activation by this compound are not detailed in the provided information, such studies are crucial for understanding its molecular mechanism.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the binding affinity and interaction modes of a small molecule with a target protein researchgate.netnih.govmdpi.comrsc.org. Molecular docking predicts the preferred orientation of the ligand within the binding site of a protein, providing insights into potential interactions like hydrogen bonds and hydrophobic contacts mdpi.comnih.govresearchgate.net. Molecular dynamics simulations extend this by simulating the movement of the atoms over time, providing information about the stability of the ligand-protein complex and conformational changes nih.govmdpi.comnih.gov. These methods are valuable in understanding the molecular basis of a compound's activity and can guide the design of analogs with improved properties researchgate.net. For instance, molecular docking studies on ferulic acid interacting with MCF-7 receptors revealed favorable binding affinities and specific interaction types nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity researchgate.netnih.govnih.govacademie-sciences.fr. By analyzing the structural features (descriptors) of compounds and their corresponding activities, QSAR models can predict the activity of new, untested compounds researchgate.netnih.gov. This approach is widely used in drug discovery to design more potent and effective molecules researchgate.net.

Computational Approaches to SAR

Computational approaches to Structure-Activity Relationship (SAR) involve using various computational tools and algorithms to analyze and model the relationship between chemical structure and biological activity cusat.ac.inresearchgate.net. This includes the calculation of molecular descriptors that capture different aspects of the compound's structure, such as electronic, topological, steric, and hydrophobic properties nih.govacademie-sciences.fr. Statistical methods, such as regression analysis and machine learning algorithms, are then used to build QSAR models based on these descriptors and the observed biological activities researchgate.netnih.gov. These computational models can help in identifying the key structural features responsible for the activity and in designing new compounds with desired properties researchgate.netnih.gov. The development of robust and predictive QSAR models requires careful data selection, descriptor calculation, model validation, and accuracy estimation nih.govacademie-sciences.fr.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound6438484

Data Tables

Ligand-Based and Structure-Based Design Principles

In the field of drug discovery, both ligand-based drug design (LBDD) and structure-based drug design (SBDD) are crucial approaches for identifying, designing, and optimizing molecules with desired biological activities. nih.govmdpi.com

Ligand-Based Drug Design (LBDD): This approach is employed when the three-dimensional structure of the biological target (e.g., a protein receptor or enzyme) is unknown, but a set of known active molecules (ligands) is available. nih.govmdpi.com LBDD relies on the principle that molecules with similar structures tend to exhibit similar biological properties. Techniques used in LBDD include QSAR (Quantitative Structure-Activity Relationship) analysis, molecular shape analysis, and pharmacophore modeling. nih.govmdpi.com By analyzing the common features and properties of known active ligands, researchers can develop models to predict the activity of new compounds and design molecules with improved potency or other desirable characteristics. nih.govmdpi.com

Structure-Based Drug Design (SBDD): This approach utilizes the known three-dimensional structure of the biological target, typically obtained through techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, are used to predict how potential drug molecules bind to the target site and to estimate the binding affinity. nih.govmdpi.comoptibrium.com SBDD allows for the rational design of ligands that are complementary in shape and chemical properties to the target's binding site, aiming to optimize interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. If the experimental structure is not available, computational methods like homology modeling can be used to build a predictive model of the target structure. nih.gov

While these principles are fundamental in the investigation of bioactive compounds, specific applications of LBDD or SBDD methodologies for the design or optimization of this compound or its analogs were not found in the available information.

Pharmacophore Model Development

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. unina.it In simpler terms, it represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, aromatic rings) of a molecule that are crucial for its biological activity. unina.itresearchgate.net

Pharmacophore models can be developed using either ligand-based or structure-based approaches. researchgate.netmdpi.com Ligand-based pharmacophore models are derived from the 3D structures and activities of a set of known active compounds, identifying the common features and their spatial relationships required for activity. unina.itresearchgate.netjapsonline.comajol.info Structure-based pharmacophore models are generated based on the interactions between a ligand and its target protein as observed in a co-crystal structure or predicted by docking studies. mdpi.com

Pharmacophore models are valuable tools in drug discovery for virtual screening of large chemical databases to identify novel compounds likely to bind to the target, as well as for lead optimization and the design of new chemical entities with improved activity. unina.itresearchgate.netmdpi.comjapsonline.com

Despite the general utility of pharmacophore modeling in characterizing the key molecular features for biological activity, specific research detailing the development or application of a pharmacophore model for this compound was not identified.

Preclinical In Vivo Mechanistic Investigations (Non-Clinical Trial Focus)

Preclinical in vivo studies are essential for understanding the biological activity and potential mechanisms of action of a compound within a complex living system before any human clinical trials. ontosight.ai These studies typically involve the use of animal models. nih.govresearchgate.net The goal is to investigate the compound's effects on disease processes, its interactions with biological systems, and to identify potential biomarkers. fda.govlongdom.orgworldwide.com

While this compound has demonstrated in vitro cytotoxicity against cancer cells nih.gov, detailed information regarding specific preclinical in vivo mechanistic investigations focused on this compound was not found in the consulted literature.

Animal Model Selection and Rationale for Mechanistic Elucidation

The selection of appropriate animal models for preclinical in vivo mechanistic investigations is critical. The chosen model should ideally mimic aspects of the human disease or biological process being targeted. nih.gov The rationale for selecting a particular animal model is based on its relevance to the disease, the availability of tools for studying the mechanism of action, and ethical considerations. Different animal models offer unique advantages for investigating specific biological pathways, pharmacokinetic and pharmacodynamic properties, and potential interactions within a living organism. researchgate.net For instance, various animal models are used in cancer research to study tumor growth, metastasis, and the effects of potential therapeutic agents. almanaqueacoriano.comresearchgate.net

Specific details regarding the selection and rationale of animal models used for the mechanistic elucidation of this compound were not available in the provided or searched information.

Investigation of Biological System Interactions

Detailed research specifically investigating the interactions of this compound with biological systems at a mechanistic level beyond its observed in vitro cytotoxicity was not found.

Biomarker Identification and Validation Relevant to Mechanism of Action

Biomarkers, or biological markers, are measurable indicators of normal biological processes, pathogenic processes, or responses to an exposure or intervention. fda.govantarosmedical.com In the context of mechanistic investigations, biomarkers are crucial for providing insights into how a compound exerts its effects. fda.govworldwide.comantarosmedical.com Identifying and validating biomarkers relevant to the mechanism of action involves finding measurable indicators that change in response to the compound's activity and are linked to its mechanism. fda.govantarosmedical.comnih.gov These can include molecular markers (e.g., changes in protein levels, gene expression, or metabolite concentrations), cellular markers, or physiological indicators. worldwide.comantarosmedical.com Validating a biomarker involves demonstrating that it reliably and accurately reflects the biological process or drug effect it is intended to measure. antarosmedical.com Biomarkers can be used in preclinical studies to assess target engagement, evaluate the compound's activity, and provide early indications of efficacy. fda.govworldwide.com

While biomarkers are widely used in drug development to understand mechanisms of action fda.govworldwide.comeuropa.euantarosmedical.com, specific information regarding the identification and validation of biomarkers relevant to the mechanism of action of this compound was not available in the consulted literature.

Advanced Analytical Methodologies for Ficulinic Acid a Research

Chromatographic Techniques for High-Resolution Analysis

Chromatographic methods are fundamental for separating Ficulinic acid A from complex mixtures, enabling its purification and subsequent analysis. These techniques offer high resolution, allowing for the isolation and quantification of the compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile or semi-volatile compounds like this compound. In lipidomics analysis that included this compound, an Agilent 1290 HPLC system coupled with mass spectrometry has been utilized. The separation was performed using a C18 column. researchgate.netdergipark.org.tr The mobile phase consisted of water (solvent A) and a mixture of acetonitrile (B52724) and isopropyl alcohol (70:30 v/v) (solvent B). researchgate.netdergipark.org.tr Both aqueous and organic phases contained 1% of a 1M ammonium (B1175870) acetate (B1210297) solution and 0.1% acetic acid. researchgate.netdergipark.org.tr A flow rate of 0.20 mL/min was employed. researchgate.netdergipark.org.tr The elution typically involved a gradient program, starting with 55% B, linearly increasing to 75% B until 3 minutes, then to 89% B until 8 minutes, and reaching 100% B until 11 minutes. dergipark.org.tr The 100% B ratio was maintained until 15 minutes, followed by a decrease to 55% B until 20 minutes, with a 5-minute post-run for subsequent injections. dergipark.org.tr The column temperature was maintained at 60°C. dergipark.org.tr

Table 1: Typical HPLC Conditions for this compound Analysis

ParameterValue
SystemAgilent 1290 HPLC
ColumnC18
Mobile Phase AWater with 1% 1M Ammonium Acetate, 0.1% Acetic Acid
Mobile Phase BAcetonitrile:Isopropyl Alcohol (70:30 v/v) with 1% 1M Ammonium Acetate, 0.1% Acetic Acid
Flow Rate0.20 mL/min
Column Temperature60°C
Gradient ElutionSee text for details

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While GC-MS is a standard tool in the analysis of fatty acids and other lipids, specific detailed applications of GC-MS for the direct analysis or characterization of this compound were not explicitly detailed in the provided search results. GC/MS has been mentioned in the context of analyzing related natural products from sponges for structural information. nih.gov

Capillary Electrophoresis (CE) for Characterization

Capillary Electrophoresis (CE) is an analytical technique used for separating ions based on their electrophoretic mobility. Although CE is applied in the analysis of various compounds, including natural products, specific applications of Capillary Electrophoresis for the characterization of this compound were not described in the provided search results. almanaqueacoriano.comresearchgate.nettandfonline.comtandfonline.com

Spectroscopic Characterization Techniques

Spectroscopic methods provide crucial information regarding the structure and molecular properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structural architecture of organic molecules. It provides information on the types and connectivity of atoms within a molecule. While NMR is a key technique in lipidomics and natural product structural elucidation, specific NMR data (such as 1H NMR or 13C NMR shifts and coupling constants) or detailed applications specifically for the structural elucidation of this compound were not provided in the search results. researchgate.netdergipark.org.trnih.govalmanaqueacoriano.comacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a critical technique for determining the molecular weight of a compound and gaining insights into its fragmentation pattern, which aids in structural confirmation. This compound has a reported molecular formula of C26H48O3 and a mass of 408.360346. lipidmaps.org In lipidomics studies including this compound, analysis has been performed using an Agilent 6530 QTOF-MS system. dergipark.org.tr The analysis was conducted in positive ionization mode with a scan range of 100-1700 m/z. dergipark.org.tr A capillary voltage of 3500 V was used. dergipark.org.tr Computational platforms such as MS-DIAL and MZmine2 are utilized to process the raw MS data, enabling peak detection, identification through mass annotation (MS1 data) or MS2 data, and quantification. researchgate.netdergipark.org.tr

Table 2: Typical Mass Spectrometry Conditions for this compound Analysis

ParameterValue
SystemAgilent 6530 QTOF-MS
Ionization ModePositive
Scan Range100-1700 m/z
Capillary Voltage3500 V
Data ProcessingMS-DIAL, MZmine2

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups present in a molecule based on their characteristic vibrational frequencies. Covalent bonds within a molecule vibrate like springs, and these vibrations absorb IR radiation at specific frequencies. savemyexams.commasterorganicchemistry.com The resulting IR spectrum, which plots wavenumber (reciprocal of wavelength) against absorbance, provides a unique fingerprint for a compound. savemyexams.comsavemyexams.com Key functional groups exhibit absorption bands within specific wavenumber ranges. For instance, C=O stretches typically appear between 1630 and 1820 cm⁻¹, while O-H stretches in carboxylic acids are often observed as broad bands between 2500 and 3000 cm⁻¹. savemyexams.commasterorganicchemistry.comsavemyexams.com Analyzing the IR spectrum of this compound would involve identifying characteristic peaks corresponding to its known functional groups, such as carboxylic acid (COOH) and ketone (C=O) moieties, and potentially alkene (C=C) stretches.

Ultraviolet-Visible (UV-Vis) spectroscopy involves measuring the absorption or transmission of UV or visible light by a sample. bspublications.netpro-analytics.net This technique is particularly useful for analyzing molecules containing chromophores, which are groups that absorb light in the UV-Vis region. libretexts.org The absorption of light in this region is due to electronic transitions within the molecule. msu.edu The UV-Vis spectrum shows absorbance as a function of wavelength, and the position and intensity of absorption peaks can provide information about the presence and concentration of chromophores. pro-analytics.net For this compound, the presence of a ketone and potentially an alkene could lead to characteristic UV-Vis absorption bands. UV-Vis spectroscopy can also be used for quantitative analysis based on the Beer-Lambert Law, which states that absorbance is linearly proportional to concentration under certain conditions. pro-analytics.netlibretexts.orgicpms.cz

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine a separation technique with a spectroscopic detection method, leveraging the advantages of both. nih.govchemijournal.comajpaonline.com These techniques are particularly powerful for the analysis of complex mixtures, such as biological extracts or reaction products, where isolating individual compounds can be challenging. nih.govajpaonline.comijpsjournal.com By coupling a chromatographic separation method (like Gas Chromatography (GC) or Liquid Chromatography (LC)) with a spectroscopic detector (like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)), components of a mixture can be separated and then individually identified and characterized. nih.govchemijournal.comresearchgate.net

Common hyphenated techniques include GC-MS, LC-MS, LC-NMR, and LC-FTIR. nih.govchemijournal.comresearchgate.net LC-MS is widely used for the analysis of natural products and can provide molecular weight and fragmentation information, aiding in compound identification. nih.govijpsjournal.comresearchgate.net LC-NMR allows for the acquisition of NMR spectra of separated components, providing detailed structural information. nih.govajpaonline.com These techniques are invaluable for tasks such as chemical fingerprinting, quality control, and the dereplication of natural products. nih.govijpsjournal.com Applying hyphenated techniques to samples containing this compound would enable its separation from other co-occurring compounds and provide detailed structural confirmation and potentially reveal related metabolites or impurities.

Quantitative Determination Methods for Biological and Synthetic Samples

Quantitative determination of this compound in biological and synthetic samples requires sensitive and accurate analytical methods. Chromatographic techniques, often coupled with sensitive detectors, play a predominant role in such analyses. nih.govmdpi.comcstti.com

For biological samples, the complexity of the matrix necessitates robust sample preparation procedures to isolate the analyte and remove interfering substances. Methods for quantitative analysis of organic acids in biological samples often involve isolation steps followed by chromatographic separation and detection. nih.govmdpi.com GC-MS and HPLC-MS/MS are frequently employed for the quantitative determination of organic acids and other metabolites in biological matrices like urine, plasma, and amniotic fluid, offering high sensitivity and specificity. nih.govmdpi.com Challenges in quantifying endogenous compounds in biological samples include the lack of truly analyte-free matrices for calibration, which may necessitate alternative calibration strategies like using surrogate matrices or surrogate analytes. cstti.com

In synthetic samples or reaction mixtures, quantitative determination methods are used to assess reaction yield, purity, and monitor reaction progress. HPLC with UV detection or coupled with MS is commonly used for the quantitative analysis of synthetic compounds. researchgate.net The choice of method depends on the concentration of this compound, the complexity of the sample, and the required sensitivity and accuracy. Method validation, including parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, is crucial for ensuring the reliability of quantitative results. nih.gov

The application of these quantitative methods allows for the precise measurement of this compound levels in various experimental contexts, supporting research into its synthesis, metabolism, or occurrence.

Future Research Directions and Unaddressed Gaps

Exploration of Undiscovered Ficulinic Acid A Analogs in Nature

The natural world, particularly marine environments, is a rich source of structurally diverse compounds. This compound was discovered alongside Ficulinic acid B, suggesting the potential for other related analogs to exist within Ficulina ficus or associated microorganisms researchgate.netalmanaqueacoriano.comnih.govtandfonline.comtandfonline.com. Future research should focus on more extensive bioprospecting efforts targeting different strains or geographical locations of Ficulina ficus, as well as investigating symbiotic microorganisms associated with the sponge, which are often the true producers of bioactive metabolites nih.govvdoc.pub. Advanced isolation techniques and high-resolution analytical methods could facilitate the discovery and structural elucidation of novel this compound analogs, potentially revealing compounds with enhanced or altered biological activities.

Elucidation of Regulatory Mechanisms in this compound Biosynthesis

This compound is described as a polyketide cusat.ac.incusat.ac.in. The biosynthesis of polyketides in marine organisms and their symbionts is a complex process governed by polyketide synthases (PKS) and associated enzymes. Currently, the specific enzymatic machinery and regulatory pathways involved in the biosynthesis of this compound are not well-understood. Future research should aim to identify the gene clusters responsible for this compound production. Investigating the environmental factors, genetic elements, and signaling molecules that regulate the expression of these biosynthetic genes would provide insights into how the sponge or its symbionts produce this compound. Such knowledge is vital for potential future efforts in sustainable production through fermentation or genetic engineering.

Development of Novel Synthetic Routes to this compound and its Derivatives

The total synthesis of complex natural products like this compound is essential for providing sufficient material for biological evaluation, structure-activity relationship (SAR) studies, and potentially for commercial production if isolation from natural sources is challenging or unsustainable. While the original isolation reported its structure, detailed, efficient, and scalable synthetic routes to this compound have not been widely documented in the provided search results. Developing novel synthetic strategies, including stereoselective approaches, would enable access to this compound and the creation of diverse synthetic derivatives. These derivatives could be designed to explore the chemical space around the ficulinic acid scaffold, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.

Integration of Omics Technologies in Mechanistic Studies

Understanding the biological mechanisms underlying the cytotoxic activity of this compound requires detailed cellular and molecular studies. The integration of omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular responses to this compound treatment. Transcriptomics can reveal changes in gene expression, proteomics can identify altered protein levels and pathways, and metabolomics can profile metabolic changes. Applying these technologies to cells treated with this compound could help pinpoint its specific cellular targets, affected signaling pathways, and the mechanisms leading to cytotoxicity. Omics approaches have proven valuable in studying the complex interactions between marine natural products and biological systems vdoc.pubresearchgate.net.

Application of Artificial Intelligence and Machine Learning in SAR and Discovery

Artificial intelligence (AI) and machine learning (ML) approaches are increasingly being utilized in drug discovery and natural product research. These computational tools can analyze large datasets to predict biological activity based on chemical structure (SAR), identify potential new lead compounds, and optimize synthetic routes. While not specifically reported for this compound in the search results, applying AI/ML to existing or newly generated data on this compound and its potential analogs or derivatives could accelerate the understanding of its SAR. Furthermore, AI/ML algorithms could be employed to screen vast databases of natural compounds or virtual chemical libraries to discover novel compounds with structural similarities to this compound and predicted biological activity.

Q & A

Q. What are the best practices for reporting this compound’s experimental data in peer-reviewed journals?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
  • Data transparency : Deposit raw spectra in repositories (e.g., Zenodo).
  • Supplementary materials : Include HPLC chromatograms, NMR assignments, and assay protocols.
  • Reproducibility checklists : Document instrument settings and statistical parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.